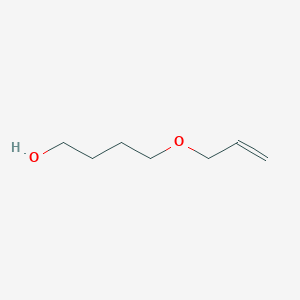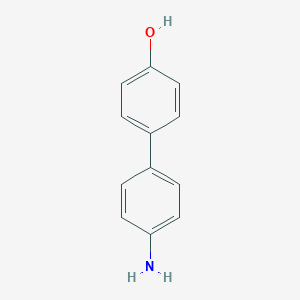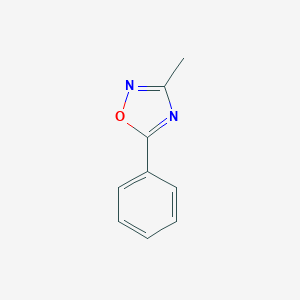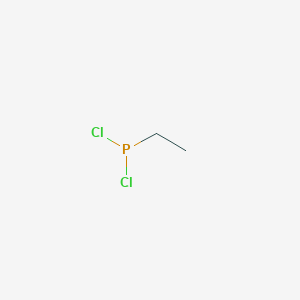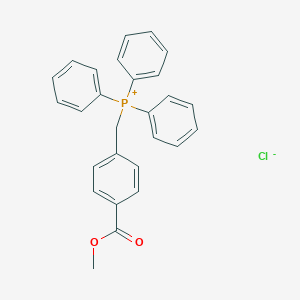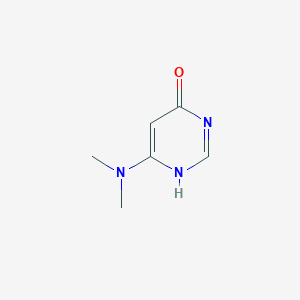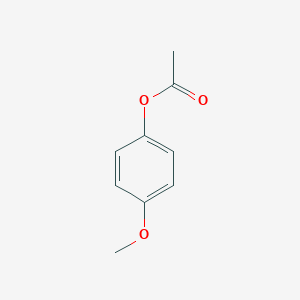
4-Methoxyphenyl acetate
Descripción general
Descripción
4-Methoxyphenyl acetate, also known as p-methoxyphenyl acetate, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by an acetoxy group. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl acetate can be synthesized through the esterification of 4-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of advanced catalysts and solvents to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxyphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 4-methoxyphenol and acetic acid.
Reduction: The compound can be reduced to 4-methoxyphenyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts.
Major Products Formed:
Hydrolysis: 4-Methoxyphenol and acetic acid.
Reduction: 4-Methoxyphenyl alcohol.
Substitution: Various substituted 4-methoxyphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antimicrobial properties.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s effects are mediated through its interactions with various receptors and enzymes, leading to changes in cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenyl alcohol
- 4-Methoxyphenylamine
- 4-Methoxyphenylacetaldehyde
Comparison: 4-Methoxyphenyl acetate is unique due to its acetoxy functional group, which imparts distinct chemical reactivity compared to its analogs. For instance, while 4-methoxyphenyl alcohol is primarily involved in oxidation-reduction reactions, this compound is more prone to hydrolysis and esterification reactions. This difference in reactivity makes this compound a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
(4-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPCNXGBNRDBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152649 | |
| Record name | Phenol, p-methoxy-, acetate (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-06-2, 1331-83-5 | |
| Record name | 4-Methoxyphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-methoxy-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Acetoxyanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, p-methoxy-, acetate (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxyanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What is the role of 4-Methoxyphenyl acetate in studying acetylcholinesterase inhibitors?
A1: this compound serves as a suitable substrate for a cost-effective thin-layer chromatography (TLC) bioautographic assay designed to detect acetylcholinesterase inhibitors in plants []. This method utilizes the enzyme's ability to hydrolyze this compound into 4-methoxyphenol. Subsequently, 4-methoxyphenol reacts with a solution of potassium ferricyanide ([K₃(FeCN)₆]) and iron chloride hexahydrate (FeCl₃·6H₂O), creating a distinct aquamarine blue background on TLC plates. The presence of acetylcholinesterase inhibitors prevents this reaction, resulting in identifiable light yellow spots against the colored background [].
Q2: Can you describe the synthesis of this compound and its cytotoxic activity?
A2: this compound can be synthesized via electrophilic aromatic substitution (EAS) using geraniol and p-methoxyphenol in the presence of BF3∙Et2O as a catalyst []. This compound, along with other synthesized geranylhydroquinone derivatives, has demonstrated cytotoxic activity against various human cancer cell lines in vitro, including PC-3 prostate cancer cells, MCF-7 and MDA-MB-231 breast carcinoma cells, and Dermal Human Fibroblasts (DHF). The IC50 values for these compounds were found to be in the micromolar range [].
Q3: How is this compound involved in the study of the SON2 mechanism?
A3: this compound plays a crucial role in understanding the oxidative electron-transfer chain mechanism, also known as the SON2 mechanism. This mechanism can be initiated by benzoyloxyl radicals, as evidenced by the conversion of 4-fluoroanisole into a mixture of this compound and benzoate []. This reaction, conducted by decomposing benzoyl peroxide in HOAc–KOAc at 78°C, yields a maximum ratio of 10:1 for this compound to benzoate, providing insights into the intricacies of the SON2 pathway [].
Q4: What is the connection between this compound and leatherwood honey?
A4: Research has identified methyl 2-hydroxy-2-(4-methoxyphenyl)acetate as a significant component in methylated ether extracts of leatherwood (Eucryphia lucida) honey []. This finding is noteworthy as this compound has not been previously reported in honey. Further investigation revealed that methyl 2-hydroxy-2-(4-methoxyphenyl)acetate is a major constituent of the acidic fraction extracted from leatherwood plants, suggesting its potential origin in the honey [].
Q5: Has this compound been investigated in the context of Alzheimer's disease?
A5: Yes, derivatives of this compound have been explored for their potential in Alzheimer's disease treatment. One such compound, 2-((4-(1,3-dioxoisoindolin-2-yl)benzyl)amino)-2-oxoethyl-2-(4-methoxyphenyl)acetate (1h), has shown promise as a dual inhibitor of both acetylcholinesterase (AChE) and beta-secretase (BACE1) []. These enzymes are key targets in Alzheimer's disease research, and the development of dual-acting inhibitors like compound 1h could offer therapeutic advantages [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

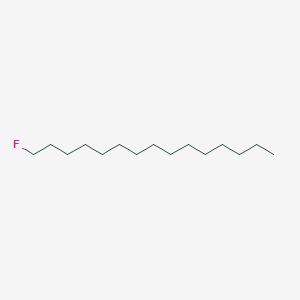
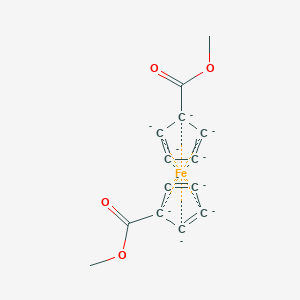
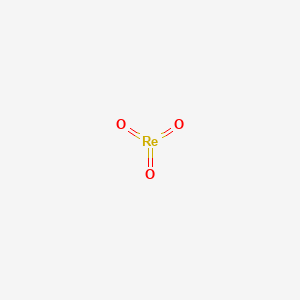
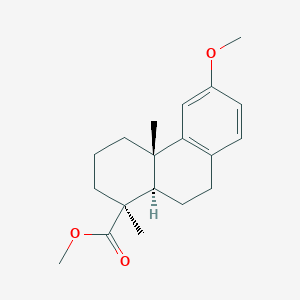
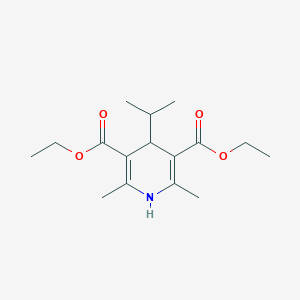
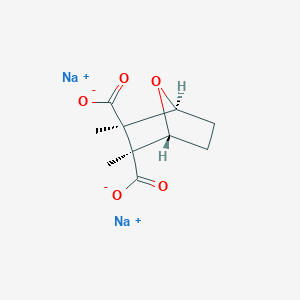
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
